molecular formula C20H24N2O4 B267267 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide

2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B267267
M. Wt: 356.4 g/mol
InChI Key: OSORUKJSVFHFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide, also known as DPPB, is a chemical compound that has been widely used in scientific research. It belongs to the family of benzamide derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide involves its ability to inhibit the activity of certain enzymes, as mentioned earlier. It has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to bind to DNA and RNA, which may have implications for its use in cancer research.
Biochemical and Physiological Effects
2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response. 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide has also been found to have analgesic effects, which may be due to its ability to inhibit the activity of certain enzymes involved in pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its specificity for certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for the use of 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide in scientific research. One area of interest is its potential use as a treatment for Alzheimer's disease. Further studies are needed to investigate its effectiveness in animal models and human trials. Additionally, the use of 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide in cancer research is an area of active investigation. Its ability to bind to DNA and RNA may have implications for its use in chemotherapy. Finally, the development of more specific and less toxic derivatives of 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide may expand its usefulness in various fields of research.
Conclusion
In conclusion, 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide, or 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide, is a chemical compound that has been widely used in scientific research. Its ability to inhibit the activity of certain enzymes and its antioxidant properties make it a useful tool for studying various biological processes. While there are limitations to its use, such as potential toxicity, the future directions for its use in research are promising.

Synthesis Methods

The synthesis of 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide involves the reaction of 2,4-diethoxybenzoic acid with thionyl chloride to form 2,4-diethoxybenzoyl chloride. The resulting compound is then reacted with 3-aminopropionamide to yield 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide. This method has been reported to have a yield of around 60% and has been used in various studies.

Scientific Research Applications

2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been found to have inhibitory effects on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This makes 2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

Product Name

2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

2,4-diethoxy-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O4/c1-4-19(23)21-14-8-7-9-15(12-14)22-20(24)17-11-10-16(25-5-2)13-18(17)26-6-3/h7-13H,4-6H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

OSORUKJSVFHFBC-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)OCC)OCC

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OCC)OCC

Origin of Product

United States

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